molecular formula C17H19N3O2S2 B12450390 1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea

1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea

Cat. No.: B12450390
M. Wt: 361.5 g/mol
InChI Key: QEKUFPVJTCTDCA-UHFFFAOYSA-N
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Description

3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea group, a phenyl ring, and a pyrrolidine sulfonyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea typically involves the reaction of 4-(pyrrolidine-1-sulfonyl)aniline with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as methanol or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones.

    Thiourea derivatives: Compounds with the thiourea group, such as N-phenylthiourea.

Uniqueness

3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea

InChI

InChI=1S/C17H19N3O2S2/c21-24(22,20-12-4-5-13-20)16-10-8-15(9-11-16)19-17(23)18-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H2,18,19,23)

InChI Key

QEKUFPVJTCTDCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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